Welcome to the BenchChem Online Store!
molecular formula C11H13NO B1353815 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one CAS No. 22246-75-9

3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one

Cat. No. B1353815
M. Wt: 175.23 g/mol
InChI Key: LROOVTDSEGKMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04470988

Procedure details

A solution of 6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one (7.4 g) in ethanol (250 ml) is hydrogenated at 45 psi at 70° C. using 10% palladium on charcoal (1.5 g) as catalyst. The catalyst is filtered off and the solvent removed under reduced pressure. The residue is recrystallized from methanol/ethyl acetate to give 3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one.
Name
6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:5]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH:10][C:9](=[O:17])[CH2:8][CH2:7][CH2:6]1)(=O)C>C(O)C.[Pd]>[NH:10]1[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:5][CH2:6][CH2:7][CH2:8][C:9]1=[O:17]

Inputs

Step One
Name
6-acetoxy-3,4,5,6-tetrahydro-1-benzazocin-2(1H)-one
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)OC1CCCC(NC2=C1C=CC=C2)=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 45 psi at 70° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
N1C(CCCCC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.